molecular formula C23H18N2O B1348314 4-(4-alpha-Cumylphenoxy)phthalonitrile CAS No. 83482-57-9

4-(4-alpha-Cumylphenoxy)phthalonitrile

Cat. No. B1348314
CAS RN: 83482-57-9
M. Wt: 338.4 g/mol
InChI Key: IANCXVAWMHHHKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel 4-substituted phthalonitriles has been explored, with a focus on the creation of compounds that have potential biological applications and interesting electronic properties. One such compound, 4-(4-((benzothiazole)methyleneamino)phenoxy)phthalonitrile, was synthesized through an equimolar condensation reaction involving 4-(4-aminophenoxy)phthalonitrile and benzothiazole-2-carboxaldehyde. Other related compounds were produced using similar methods, starting with 4-aminophenol and reacting it with cinnamaldehyde or cuminaldehyde to form Schiff bases, which were then subjected to nucleophilic substitution reactions with 4-nitrophthalonitrile .

Molecular Structure Analysis

The structural characterization of these phthalonitriles was confirmed using various spectroscopic techniques. Single-crystal X-ray crystallography provided definitive structural confirmation for some of the synthesized compounds. Additionally, molecular geometry optimizations were performed using Density Functional Theory (DFT), and the simulated Infrared (IR) frequencies were found to be in good agreement with the experimental data, which helped in the vibrational assignments of the molecules. Time-dependent DFT (TD-DFT) studies offered insights into the intra-ligand electronic transitions that were observed in the experimental electronic spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these phthalonitriles are primarily condensation and nucleophilic substitution reactions. The Schiff base formation is a key step in the synthesis, which then reacts with 4-nitrophthalonitrile to yield the final phthalonitrile compounds. These reactions are crucial for the introduction of various substituents onto the phthalonitrile core, which can significantly alter the properties and potential applications of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized phthalonitriles were extensively characterized. Spectroscopic techniques such as 1H NMR, IR, UV-Vis, and mass spectrometry were employed to elucidate the properties of these compounds. The electronic spectra and vibrational frequencies provided information about the electronic structure and bonding within the molecules. One of the compounds exhibited significant trypanocidal potency against Human African sleeping sickness, highlighting the potential biological relevance of these materials .

In a related study, the synthesis and characterization of a copper phthalocyanine with a 4-(trifluoromethylthio)phenoxy substituent were reported. The compound's crystal structure was confirmed by single-crystal X-ray diffraction. The optical properties, including UV-Vis spectra, band edge, and band gap, were investigated, along with refractive indices, dispersion, and dielectric properties. The surface properties of the Cu(II)Pc film were also examined under various conditions, providing insights into the material's potential applications in sensing and conductance .

Scientific Research Applications

Synthesis and Characterization

4-(4-alpha-Cumylphenoxy)phthalonitrile and its derivatives are extensively studied for their synthesis, structural characterization, and potential applications. The synthesis of such compounds often involves nucleophilic substitution reactions and cyclotetramerization processes, leading to various phthalocyanines and phthalonitrile derivatives with high solubility in common organic solvents. These compounds are characterized using techniques like 1H NMR, IR, UV-Vis spectroscopy, and X-ray crystallography, providing insights into their molecular structures and properties (Booysen et al., 2019), (Söylemez et al., 2018).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of phthalocyanines containing cumylphenol fragments are of particular interest. These studies explore the spectroscopic-luminescent and photochemical behaviors of metal complexes derived from phthalonitriles, highlighting their potential in various applications due to their unique electronic transitions and luminescent properties (Znoiko et al., 2020).

Antioxidant Activities

Phthalocyanine compounds derived from 4-(4-alpha-Cumylphenoxy)phthalonitrile exhibit significant antioxidant activities. These activities are evaluated through various assays, demonstrating the compounds' abilities to scavenge different radicals and protect against oxidative stress. Such properties suggest their potential use in biomedical applications and materials science to enhance oxidative stability (Söylemez et al., 2018).

Catalytic and Oxidative Properties

The catalytic activities of metallophthalocyanines derived from 4-substituted phthalonitriles are explored in various oxidation reactions. These compounds serve as catalysts in the oxidation of organic substrates, showing selectivity and efficiency in converting substrates to desired products. Such studies highlight the potential of these compounds in catalytic applications, particularly in organic synthesis and environmental remediation (Saka et al., 2013).

Photocatalytic Activities

The photocatalytic activities of phthalocyanine derivatives are investigated, particularly in the degradation of pollutants like 4-nitrophenol. These studies demonstrate the compounds' efficiency in catalyzing the degradation of hazardous substances under light irradiation, suggesting their application in environmental cleanup and water purification technologies (Kamiloğlu et al., 2019).

Thermal and Mechanical Properties

Phthalonitrile resins and polymers derived from 4-(4-alpha-Cumylphenoxy)phthalonitrile are studied for their thermal and mechanical properties. These materials exhibit high thermal stability, glass transition temperatures, and mechanical strength, making them suitable for high-performance composites in aerospace, automotive, and electronics industries (Sheng et al., 2014).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

properties

IUPAC Name

4-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-23(2,19-6-4-3-5-7-19)20-9-12-21(13-10-20)26-22-11-8-17(15-24)18(14-22)16-25/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANCXVAWMHHHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327336
Record name 4-(4-alpha-Cumylphenoxy)phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-alpha-Cumylphenoxy)phthalonitrile

CAS RN

83482-57-9
Record name 4-(4-alpha-Cumylphenoxy)phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Cumylphenoxy)phthalonitrile
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